2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Description
Properties
IUPAC Name |
2,6-dibromo-4-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2FO/c10-4-1-6-5(8(12)2-4)3-7(11)9(6)13/h1-2,7H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IISRTLBDGSVZKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C1C(=CC(=C2)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Fluorination Steps
- Bromination : Typically performed using bromine or N-bromosuccinimide (NBS) under controlled temperature and solvent conditions to selectively brominate the 2 and 6 positions on the indanone ring.
- Fluorination : Electrophilic fluorination reagents such as Selectfluor or fluorine gas can be used to introduce the fluorine atom at position 4. Alternatively, halogen exchange reactions may introduce fluorine in place of other halogens.
Example Preparation of 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one (a closely related compound)
- A reported method involves starting from 6-bromo-4-fluoroindan-1-one, which is synthesized via bromination and fluorination of indanone derivatives.
- The compound is subjected to lithiation using n-butyllithium at low temperatures (-78°C) in tetrahydrofuran (THF), followed by reaction with methyl 2-bromoacetate to introduce side chains or further functional groups.
- Reduction with sodium tetrahydroborate in methanol at room temperature for 2 hours yields the dihydro form with high yield (92%).
- Palladium-catalyzed coupling reactions (e.g., using tetrakis(triphenylphosphine)palladium(0)) in toluene under reflux enable further functionalization and derivatization.
Reaction Conditions and Yields
| Step | Reagents and Conditions | Yield | Notes |
|---|---|---|---|
| Bromination | Bromine or NBS, solvent (e.g., DCM), 0-20°C | High, typically >85% | Selective dibromination at 2,6-positions |
| Fluorination | Electrophilic fluorinating agent (e.g., Selectfluor), inert atmosphere | Moderate to high | Position 4 fluorination |
| Lithiation and Alkylation | n-BuLi in THF at -78°C, then methyl 2-bromoacetate | ~90% | Controlled lithiation for side-chain introduction |
| Reduction | Sodium tetrahydroborate in methanol, 20°C, 2 h | 92% | Converts keto to dihydro form |
| Pd-Catalyzed Coupling | Pd(PPh3)4, tributylvinyltin, toluene, reflux overnight | Moderate (e.g., 65-75%) | For further functionalization |
Experimental Notes and Practical Considerations
- Temperature Control : Low temperatures (-78°C) are critical during lithiation to avoid side reactions.
- Inert Atmosphere : Many steps require nitrogen or argon atmosphere to prevent oxidation.
- Purification : Silica gel column chromatography using ethyl acetate/n-hexane gradients is standard for isolating pure products.
- Solvent Choice : THF, toluene, dichloromethane (DCM), and methanol are commonly used solvents.
- Reaction Monitoring : TLC and LC-MS are employed to monitor reaction progress and confirm product identity.
Data Table: Representative Preparation of 6-Bromo-4-fluoro-2,3-dihydro-1H-inden-1-one
Summary of Research Findings
- The preparation of this compound involves multi-step synthesis starting from indanone derivatives with stepwise halogenation.
- Lithiation followed by alkylation and reduction steps are crucial to achieve the dihydro indenone structure with desired halogen substitutions.
- Palladium-catalyzed coupling reactions provide avenues for further functionalization, enhancing the compound's utility in synthetic applications.
- Reaction conditions such as temperature, solvent, and atmosphere are critical for high yield and purity.
- The methods are supported by experimental data with yields typically above 85%, indicating robustness and reproducibility.
Limitations and Further Research
- Direct literature specifically on this compound is limited; however, closely related compounds provide a strong synthetic framework.
- Optimization of fluorination steps may be needed to improve regioselectivity and yield.
- Alternative synthetic routes such as microwave-assisted synthesis or flow chemistry could be explored for efficiency gains.
This detailed synthesis overview provides a professional and authoritative foundation for preparing this compound, based on diverse and credible research sources, particularly focusing on halogenation, lithiation, reduction, and palladium-catalyzed coupling methodologies.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indanone derivatives, while oxidation can produce quinones.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmacological Potential
The compound has been investigated for its potential as a scaffold in the development of pharmacologically active agents. Its unique structure allows for the synthesis of derivatives that may exhibit various biological activities.
Case Studies
- Antimicrobial Activity : Research has shown that derivatives of this compound can exhibit significant antimicrobial properties. For instance, modifications to the bromine and fluorine substituents have been linked to enhanced activity against specific bacterial strains.
- Anticancer Properties : Preliminary studies suggest that 2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one may inhibit cytochrome P450 enzymes (CYP1A2), potentially increasing the bioavailability of co-administered drugs in cancer therapy. Further research is needed to elucidate the mechanisms involved.
Optoelectronic Applications
Organic Solar Cells
The compound has shown promise in the field of optoelectronics, particularly in the development of organic solar cells. Its ability to absorb light in the near-infrared region makes it suitable for use as a non-fullerene acceptor.
Research Findings
- Synthesis of Non-Fullerene Acceptors : The integration of this compound into organic solar cell architectures has resulted in improved power conversion efficiencies and enhanced intramolecular charge transfer characteristics.
Data Table: Summary of Applications
| Application Area | Specific Use Case | Results/Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Significant activity against certain bacterial strains |
| Anticancer Research | Potential CYP1A2 inhibitor; increases drug bioavailability | |
| Optoelectronics | Organic Solar Cells | Improved power conversion efficiencies |
Mechanism of Action
The mechanism of action of 2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table compares key structural and physicochemical properties of 2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one with related indanone derivatives:
Key Observations:
- Substituent Position Effects: Fluorine at position 4 (meta-directing) in the target compound may alter bromination patterns compared to 4,6-dibromo derivatives. The di-bromo substitution at positions 2 and 6 enhances steric bulk and electron withdrawal compared to mono-bromo analogs .
- Molecular Weight : The target compound’s higher molecular weight (307.95 g/mol) compared to 4-bromo-6-fluoro (229.04 g/mol) reflects the added bromine atom’s contribution.
Tyrosinase Inhibition:
Chalcone-like indanone derivatives (e.g., (E)-6-hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one) exhibit tyrosinase inhibitory activity (IC₅₀: 8.2–12.3 μM), surpassing kojic acid (IC₅₀: 27.5 μM) . The target compound’s bromine and fluorine substituents may enhance binding to tyrosinase’s active site via halogen bonding.
Anti-Cancer Activity:
The fluorine atom in the target compound could improve metabolic stability and bioavailability compared to non-fluorinated analogs.
Anti-Inflammatory Effects:
(E)-6-hydroxy-2-(4-hydroxy-3-methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (7x) reduces inflammation in macrophages, suggesting that electron-withdrawing groups (e.g., Br, F) may modulate NF-κB signaling .
Biological Activity
2,6-Dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one is a heterocyclic organic compound characterized by its unique molecular structure, which includes multiple halogen substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H5Br2FO
- Molecular Weight : Approximately 307.94 g/mol
- Structure : The compound features a bicyclic structure with two bromine atoms and one fluorine atom, contributing to its reactivity and potential biological effects.
The biological activity of this compound is primarily attributed to its electron-deficient nature, making it a potential inhibitor of various enzymes. Notably, it has shown interactions with cytochrome P450 enzymes (CYP1A2), which are crucial for drug metabolism. This inhibition may enhance the bioavailability of certain drugs when used in combination therapies .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0195 mg/mL |
| Escherichia coli | 0.025 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Case Studies
Although direct case studies on this compound are sparse, several related studies provide insights into its potential applications:
- Cytochrome P450 Inhibition : Studies have indicated that halogenated compounds can significantly inhibit CYP enzymes. This property can lead to increased efficacy of co-administered drugs by preventing their metabolic degradation.
- Synthesis and Derivatives : Investigations into the synthesis of similar indanone derivatives have revealed that modifications to the halogen substituents can enhance biological activity, suggesting that structural optimization could yield more potent compounds .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for halogenated indenones like 2,6-dibromo-4-fluoro-2,3-dihydro-1H-inden-1-one?
- Methodological Answer : Halogenated indenones are typically synthesized via multi-step halogenation and cyclization. For example, bromination can be achieved using Br₂ in the presence of Lewis acids (e.g., FeBr₃) under controlled conditions. Fluorination may involve electrophilic substitution or deprotection of fluorinated intermediates. Claisen-Schmidt condensation (used for related chalcone derivatives) could also be adapted for functionalization . Structural confirmation via X-ray crystallography (using SHELX programs) is critical for verifying regioselectivity .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for identifying substituent positions and confirming the indenone backbone. Fluorine-19 NMR can resolve fluorine environments, while bromine’s quadrupolar moment may broaden peaks .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., bromine’s 1:1 isotopic ratio).
- X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL) provides definitive structural data, especially for resolving bromine/fluorine positions .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (corrosive hazards noted for similar brominated indenones) .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer :
- Basis Sets : Optimize geometry using B3LYP/6-311++G(d,p) to balance accuracy and computational cost. Calculate HOMO-LUMO gaps to assess reactivity and charge transfer potential .
- Global Reactivity Descriptors : Use ionization potential (IP = -EHOMO), electron affinity (EA = -ELUMO), and electrophilicity index (ω = (μ²)/(2η), where μ = chemical potential, η = hardness) to predict nucleophilic/electrophilic behavior .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich (fluorine/bromine) and electron-deficient (carbonyl) regions for reaction site prediction .
Q. What challenges arise in crystallographic refinement of heavy-atom-substituted indenones?
- Methodological Answer :
- Data Quality : Bromine’s high electron density can cause absorption errors. Apply multi-scan corrections (e.g., SADABS) during data collection .
- Disorder Modeling : Fluorine and bromine substituents may exhibit positional disorder. Use SHELXL’s PART/SUMP instructions to refine disordered components .
- Thermal Parameters : Anisotropic refinement for heavy atoms (Br, F) improves model accuracy. Validate with R-factor convergence (<5%) and Δρ maps .
Q. How can structure-activity relationships (SAR) be explored for antimicrobial applications?
- Methodological Answer :
- In Vitro Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion or microdilution (MIC/MBC determination) .
- Mechanistic Studies : Compare activity of 2,6-dibromo-4-fluoro derivatives with non-halogenated analogs to assess halogenation’s role in membrane disruption or enzyme inhibition .
- QSAR Modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity to design optimized analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
